4-Amino-3,3-dimethylbutyltrimethoxysilane
Overview
Description
4-Amino-3,3-dimethylbutyltrimethoxysilane is an organosilicon compound with the molecular formula C9H23NO3Si and a molecular weight of 221.37 g/mol . This compound is known for its applications in various fields due to its unique chemical properties, including its ability to act as a coupling agent and its reactivity with various substrates.
Scientific Research Applications
4-Amino-3,3-dimethylbutyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of organosilicon compounds and polymers.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological applications.
Safety and Hazards
Mechanism of Action
Target of Action
4-Amino-3,3-dimethylbutyltrimethoxysilane is a type of organomethoxysilane . It is primarily used as a chemical intermediate in the synthesis of various organic silicon compounds . The primary targets of this compound are the reactants in these synthesis reactions.
Mode of Action
The compound acts as a reactant in organic synthesis reactions, particularly in the synthesis of organosilicon compounds . It interacts with other reactants under specific conditions to form new compounds. The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a chemical intermediate, this compound is involved in various biochemical pathways related to the synthesis of organosilicon compounds . The downstream effects of these pathways depend on the specific compounds that are synthesized.
Result of Action
The primary result of the action of this compound is the synthesis of new organosilicon compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of this compound is influenced by various environmental factors. For example, it reacts slowly with moisture or water , which can affect its stability and efficacy in reactions. Furthermore, it should be handled in a well-ventilated area to avoid inhalation .
Preparation Methods
The synthesis of 4-Amino-3,3-dimethylbutyltrimethoxysilane typically involves the reaction of organosilicon compounds, such as silanes or silanols, with organic compounds containing amino groups . The process generally includes multiple steps such as esterification, addition, and amination reactions. Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Amino-3,3-dimethylbutyltrimethoxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Amino-3,3-dimethylbutyltrimethoxysilane can be compared with other similar compounds such as:
- 4-(Trimethoxysilyl)-2,2-dimethylbutanamine
- 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine
- 1-Butanamine, 2,2-dimethyl-4-(trimethoxysilyl)-
These compounds share similar structural features and chemical properties but differ in their specific reactivity and applications. The uniqueness of this compound lies in its specific combination of amino and methoxysilyl groups, which provides distinct advantages in coupling and surface modification reactions .
Properties
IUPAC Name |
2,2-dimethyl-4-trimethoxysilylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3Si/c1-9(2,8-10)6-7-14(11-3,12-4)13-5/h6-8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJDMKUPUUYDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[Si](OC)(OC)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620408 | |
Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157923-74-5 | |
Record name | A 1637 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157923-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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